molecular formula C17H12FNO5 B5666453 7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one

7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one

Cat. No.: B5666453
M. Wt: 329.28 g/mol
InChI Key: RPELOWVDJPFXTC-UHFFFAOYSA-N
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Description

7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a fluorobenzyl group, a nitro group, and a methyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.

    Introduction of the nitro group: Nitration of the chromen-2-one core using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution reaction of the nitro-chromen-2-one with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The final step is the methylation of the chromen-2-one core using methyl iodide and a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The chromen-2-one core can be reduced to the corresponding dihydro derivative using sodium borohydride.

    Substitution: The fluorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, ethanol.

    Substitution: Various nucleophiles, potassium carbonate, dimethylformamide.

Major Products Formed

    Reduction: 7-[(2-fluorobenzyl)oxy]-4-methyl-6-amino-2H-chromen-2-one.

    Substitution: Derivatives with different substituents replacing the fluorobenzyl group.

Scientific Research Applications

7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one.
  • 7-[(2-fluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one.
  • 7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl acetic acid.

Uniqueness

7-[(2-fluorobenzyl)oxy]-4-methyl-6-nitro-2H-chromen-2-one is unique due to the presence of both a nitro group and a fluorobenzyl group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

7-[(2-fluorophenyl)methoxy]-4-methyl-6-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO5/c1-10-6-17(20)24-15-8-16(14(19(21)22)7-12(10)15)23-9-11-4-2-3-5-13(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPELOWVDJPFXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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